DL-erythro Ritalinic Acid-d10 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled compound with the molecular formula C13H7D10NO2 and a molecular weight of 229.34 . It is a deuterated form of ritalinic acid, which is a primary metabolite of methylphenidate, a psychostimulant drug commonly used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy .
准备方法
The preparation of DL-erythro Ritalinic Acid-d10 (Major) involves the synthesis of ritalinic acid followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of Ritalinic Acid: This involves the reaction of 2-phenyl-2-piperidylacetic acid with appropriate reagents under controlled conditions.
Industrial production methods for DL-erythro Ritalinic Acid-d10 (Major) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
化学反应分析
DL-erythro Ritalinic Acid-d10 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound to its corresponding oxidized form using oxidizing agents.
Reduction: Reduction reactions convert the compound to its reduced form using reducing agents.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
DL-erythro Ritalinic Acid-d10 (Major) has several scientific research applications, including:
作用机制
The mechanism of action of DL-erythro Ritalinic Acid-d10 (Major) is related to its role as a metabolite of methylphenidate. Methylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to enhanced neurotransmission and improved attention and focus in individuals with ADHD . The deuterated form, DL-erythro Ritalinic Acid-d10 (Major), is used to study the pharmacokinetics and metabolism of methylphenidate, providing insights into its molecular targets and pathways .
相似化合物的比较
DL-erythro Ritalinic Acid-d10 (Major) can be compared with other similar compounds, such as:
DL-threo Ritalinic Acid-d10: This is another deuterated form of ritalinic acid, differing in the stereochemistry of the molecule.
Methylphenidate: The parent compound, used as a psychostimulant drug.
Ethylphenidate: A pharmacologically active metabolite formed by the transesterification of methylphenidate with ethanol.
The uniqueness of DL-erythro Ritalinic Acid-d10 (Major) lies in its specific isotopic labeling, which allows for precise analytical and pharmacokinetic studies .
属性
分子式 |
C13H17NO2 |
---|---|
分子量 |
229.34 g/mol |
IUPAC 名称 |
(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D |
InChI 键 |
INGSNVSERUZOAK-JYSMQZNSSA-N |
手性 SMILES |
[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O |
规范 SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。